4-amino-N,3-dimethylbenzamide
Description
Overview of Benzamide (B126) Scaffold Significance in Medicinal Chemistry and Chemical Biology
The benzamide scaffold is recognized as a "privileged structure" in drug discovery. nih.gov This is due to its ability to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This versatility has enabled the development of benzamide-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The amide bond within the benzamide structure is a key feature, providing stability and the ability to form crucial interactions with proteins and enzymes. mdpi.com Researchers have successfully designed benzamide derivatives as inhibitors for various enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com
Academic Context of Aminobenzamide Derivatives in Contemporary Research
Aminobenzamide derivatives, a subset of substituted benzamides, are of particular interest in contemporary research. The presence of an amino group provides an additional site for modification and interaction, further expanding the potential applications of these compounds. For instance, novel 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated as potential antithrombotic agents. nih.gov In the field of oncology, carbamate-based o-aminobenzamide derivatives have been developed as potent agents against gastric carcinoma by disrupting NAD+ salvage synthesis. acs.org Furthermore, research into N-substituted aminobenzamide scaffolds has led to the discovery of novel inhibitors for the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in managing diabetes. dovepress.com The ongoing exploration of aminobenzamide derivatives continues to yield promising candidates for new therapeutic agents and research tools. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJKKMUCCPHXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588194 | |
| Record name | 4-Amino-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926263-13-0 | |
| Record name | 4-Amino-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N,3-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Amino N,3 Dimethylbenzamide
Established Synthetic Routes for 4-amino-N,3-dimethylbenzamide and Its Isomers/Analogues
The synthesis of aromatic compounds like this compound can be achieved through various strategic approaches, ranging from sequential multi-step pathways to more efficient one-pot procedures.
Multi-step Synthesis Approaches (e.g., nitration-reduction-acylation pathways)
A classical and widely applicable method for constructing substituted aminobenzamides involves a multi-step sequence that modifies a simpler aromatic precursor. This typically involves electrophilic aromatic substitution to introduce key functional groups, followed by their conversion to the desired moieties. A common pathway involves the nitration of a starting material, subsequent reduction of the nitro group to an amine, and finally, formation of the amide bond.
For a compound like this compound, a logical precursor is 3-methylbenzoic acid. The synthesis would proceed through the following key transformations:
Nitration : The aromatic ring is nitrated to introduce a nitro group. The directing effects of the existing methyl and carboxyl groups guide the position of the incoming nitro group.
Reduction : The nitro group is then reduced to a primary amine (-NH2) using standard reducing agents, such as catalytic hydrogenation (e.g., H2 over a palladium catalyst) or metal-acid systems (e.g., iron in acidic conditions).
Acylation/Amidation : The carboxylic acid is converted into an N-methylamide. This is often achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with methylamine (B109427).
This stepwise approach allows for controlled synthesis and purification of intermediates at each stage.
Table 1: Multi-step Synthesis Pathway Overview
| Step | Transformation | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the aromatic ring. |
| 2 | Reduction | H₂, Pd/C or Fe/HCl | Conversion of the nitro group to a primary amino group. |
| 3 | Amidation | SOCl₂ or (COCl)₂, then CH₃NH₂ | Formation of the N-methylamide from the carboxylic acid. |
One-Pot Synthetic Strategies (e.g., from 2-amino-3-methylbenzoic acid precursors)
To improve efficiency, reduce waste, and shorten reaction times, one-pot synthetic strategies are highly valued. Research on the synthesis of isomers, such as 2-amino-5-halogenated-N,3-dimethylbenzamides, demonstrates the feasibility of this approach. sioc-journal.cnresearchgate.net A reported one-pot method starts with 2-amino-3-methylbenzoic acid and proceeds through multiple transformations in a single reaction vessel without isolating the intermediates. sioc-journal.cn
The sequence involves:
Formation of a benzoxazine-dione intermediate using a phosgene (B1210022) equivalent like bis(trichloromethyl) carbonate. sioc-journal.cnresearchgate.net
Aminolysis of this intermediate with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide. sioc-journal.cnresearchgate.net
Subsequent electrophilic aromatic substitution (halogenation) on the resulting product. sioc-journal.cnresearchgate.net
Aminolysis of Benzoxazine-Dione Intermediates
The ring-opening of benzoxazine-dione intermediates, such as isatoic anhydrides, via aminolysis is a powerful method for preparing ortho-aminobenzamides. magtech.com.cn This reaction is a key step in the one-pot synthesis described previously. sioc-journal.cn For the synthesis of the isomeric 2-amino-N,3-dimethylbenzamide, the precursor 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (a derivative of isatoic anhydride) is treated with an amine. sioc-journal.cnresearchgate.net
The mechanism involves the nucleophilic attack of the amine (in this case, methylamine) on one of the carbonyl carbons of the anhydride (B1165640) ring. This leads to the opening of the ring and the formation of an N-substituted amide, with the release of carbon dioxide. This method is effective for reacting various amines to produce a diverse range of N-substituted benzamides. researchgate.net
Table 2: Aminolysis of a Benzoxazine-Dione Intermediate
| Precursor | Reagent | Product (Isomer Example) | Reference |
|---|---|---|---|
| 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Aqueous methylamine | 2-amino-N,3-dimethylbenzamide | sioc-journal.cnresearchgate.net |
Acylation Reactions of Amino-Benzamide Precursors (e.g., with bromoacetyl bromide)
Once an amino-benzamide scaffold is synthesized, the primary amino group can be readily functionalized through acylation. This reaction involves treating the amino-benzamide with an acylating agent, such as an acid chloride or anhydride, to form a new amide linkage. vulcanchem.com
A specific example is the reaction with bromoacetyl bromide. The nucleophilic 4-amino group of this compound would attack the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as triethylamine, is typically added to neutralize the hydrogen bromide byproduct. evitachem.comevitachem.com This reaction yields a more complex derivative, 4-(2-bromoacetamido)-N,3-dimethylbenzamide, which incorporates a reactive bromoacetyl handle suitable for further chemical modifications.
Derivatization Strategies and Functional Group Transformations
Derivatization of the this compound core allows for the synthesis of a library of related compounds. Electrophilic aromatic substitution is a primary method for introducing new functional groups onto the benzene (B151609) ring.
Electrophilic Aromatic Substitution Reactions (e.g., halogenation)
The aromatic ring of this compound is activated towards electrophilic substitution by both the powerful electron-donating amino group and the weaker activating methyl group. The amino group is a strong ortho-, para-director. allen.in In this molecule, the position para to the amino group is occupied, so substitution is directed to the positions ortho to it (C3 and C5). The C3 position is already substituted with a methyl group, making the C5 position the most probable site for substitution.
Halogenation can be readily achieved using N-halosuccinimides. For instance, reacting the isomeric 2-amino-N,3-dimethylbenzamide with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) results in selective halogenation at the 5-position (para to the amino group). sioc-journal.cnresearchgate.net Applying this precedent to this compound, treatment with these reagents is expected to yield the corresponding 4-amino-5-halo-N,3-dimethylbenzamide derivatives. To achieve monosubstitution and prevent over-reaction, controlling the stoichiometry and reaction conditions is crucial. youtube.com
Table 3: Electrophilic Halogenation of Amino-Benzamide Precursors
| Substrate (Isomer Example) | Reagent | Product (Isomer Example) | Reference |
|---|---|---|---|
| 2-amino-N,3-dimethylbenzamide | N-Chlorosuccinimide (NCS) | 2-amino-5-chloro-N,3-dimethylbenzamide | sioc-journal.cnresearchgate.net |
| 2-amino-N,3-dimethylbenzamide | N-Bromosuccinimide (NBS) | 2-amino-5-bromo-N,3-dimethylbenzamide | sioc-journal.cnresearchgate.net |
| 2-amino-N,3-dimethylbenzamide | N-Iodosuccinimide (NIS) | 2-amino-5-iodo-N,3-dimethylbenzamide | sioc-journal.cnresearchgate.net |
Nucleophilic Substitution Reactions (e.g., cyanation of halogenated precursors)
A critical method for the synthesis of precursors to amino-dimethylbenzamides involves nucleophilic substitution, particularly the cyanation of halogenated aromatic compounds. This transformation is a powerful tool for introducing a cyano group onto the benzamide (B126) scaffold, which can then be a precursor for other functional groups.
A common route involves the reaction of a halogenated benzamide, such as a bromo-substituted derivative, with a cyanide source. smolecule.com For instance, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, a related isomer, is achieved by reacting 2-amino-5-bromo-N,3-dimethylbenzamide with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). smolecule.comgoogleapis.com This reaction typically requires a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) and is often facilitated by a catalyst. smolecule.comgoogleapis.com The use of copper(I) cyanide is another established method for this transformation. google.com
The reaction proceeds via a nucleophilic attack by the cyanide anion on the carbon atom bearing the halogen. The success of the reaction often depends on the nature of the halogen (iodides and bromides being more reactive than chlorides), the solvent, and the presence of a suitable catalyst to overcome the deactivating effect of the amide group on the aromatic ring.
| Reaction Type | Halogenated Precursor | Cyanide Source | Catalyst/Conditions | Product | Reference |
| Nucleophilic Cyanation | 2-amino-5-bromo-N,3-dimethylbenzamide | Sodium Cyanide (NaCN) | Pd₂(dba)₃, t-Bu₃P, Zn dust in THF | 2-amino-5-cyano-N,3-dimethylbenzamide | smolecule.com, googleapis.com |
| Nucleophilic Cyanation | Halogenated 2-amino-3-methylbenzoic esters | Copper(I) Cyanide (CuCN) | High Temperature | 2-amino-5-cyano-3-methylbenzoic esters | google.com |
Oxidation and Reduction Reactions of Benzamide Moieties
The benzamide moiety and its substituents can undergo various oxidation and reduction reactions, which are fundamental for the functionalization of the molecule.
Reduction Reactions: A key reduction reaction in the synthesis of amino-benzamides is the reduction of a nitro group to a primary amine. For example, in the synthesis of the related compound 2-amino-5-chloro-N,3-dimethylbenzamide, a 2-nitro-3-methyl-5-chlorobenzoic acid intermediate is reduced. google.com This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. smolecule.com Other reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be employed.
Oxidation Reactions: The aromatic ring and its substituents can be subject to oxidation, although the conditions must be carefully controlled to avoid degradation of the amide functionality. The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). ucr.edu The amino group itself is susceptible to oxidation and may require protection during such transformations. In some cases, specific reagents like manganese dioxide (MnO₂) are used for the selective oxidation of benzylic alcohols without affecting other parts of the molecule. ucr.edu
| Reaction Type | Substrate Moiety | Reagents and Conditions | Transformed Moiety | Reference |
| Reduction | Nitro Group | H₂, Pd/C or SnCl₂/Fe in acid | Amino Group | , smolecule.com |
| Oxidation | Methyl Group | KMnO₄ or CrO₃ | Carboxylic Acid Group | ucr.edu |
| Oxidation (Selective) | Benzylic Alcohol | MnO₂ | Aldehyde/Ketone | ucr.edu |
Amide Bond Formation and Cleavage Mechanisms in Related Compounds
The formation of the amide bond is the defining step in the synthesis of benzamides. mdpi.com This transformation is one of the most important in organic synthesis due to the prevalence of amide linkages in biologically active molecules. mdpi.comresearchgate.net
Amide Bond Formation: The most common method for forming the N,N-dimethylbenzamide moiety is the reaction of a corresponding carboxylic acid or its activated derivative with dimethylamine (B145610). For the synthesis of the related 4-amino-3-methoxy-N,N-dimethylbenzamide, 4-amino-3-methoxybenzoic acid is reacted with dimethylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) 6-oxide). vulcanchem.com Another conventional approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. ccspublishing.org.cn This method is efficient but can be sensitive to other functional groups present in the molecule.
Amide Bond Cleavage: Amide bonds are generally very stable and resistant to cleavage. However, under harsh conditions, such as prolonged heating with strong acid or base, they can be hydrolyzed back to the constituent carboxylic acid and amine. Research into specific cleavage reactions has also been conducted. For instance, studies on peptide backbone cleavage have shown that α-amidation, a process where the Cα-N bond is cleaved, can occur under oxidative conditions, particularly at methionine residues. nih.gov While not a direct hydrolysis, this demonstrates a pathway for amide bond scission in complex molecules. nih.gov In some synthetic strategies, amide groups can be used as traceless directing groups and are cleaved under specific catalytic conditions after guiding a reaction to a specific position. researchgate.net
Catalytic Processes in Synthesis (e.g., palladium catalysts in cyanation)
Catalysis plays a pivotal role in the modern synthesis of benzamides, offering efficiency, selectivity, and milder reaction conditions.
Palladium-Catalyzed Cyanation: As mentioned in section 2.2.2, the cyanation of aryl halides is frequently catalyzed by palladium complexes. rsc.orgresearchgate.net The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. researchgate.net This is followed by a transmetalation or salt metathesis step with the cyanide source, and the cycle is completed by reductive elimination of the benzonitrile (B105546) product, regenerating the Pd(0) catalyst. researchgate.net The efficiency of these catalysts can be hindered by the strong coordination of the cyanide anion, which can deactivate the palladium center. researchgate.net To mitigate this, specific ligands like bulky phosphines (e.g., tri-tert-butylphosphine) are used, and catalyst promoters such as zinc dust may be added to improve yield and reaction rates. smolecule.comgoogleapis.com
Other Catalytic Processes: Copper catalysts are also employed in amidation and cyanation reactions. sioc-journal.cn For example, a one-pot synthesis of N,N-dimethyl benzamides and benzonitriles has been developed using a copper(I) oxide (Cu₂O) catalyst with 1,10-phenanthroline (B135089) as a ligand. sioc-journal.cn In amide bond formation, coupling agents like HATU are themselves catalysts that facilitate the reaction between the carboxylic acid and the amine. vulcanchem.com
| Process | Catalyst System | Substrates | Purpose | Reference |
| Cyanation | Pd₂(dba)₃ / t-Bu₃P / Zn dust | Aryl Bromide, NaCN | Synthesis of Benzonitrile Precursor | googleapis.com |
| Amidation/Cyanation | Cu₂O / 1,10-phenanthroline | Benzyl Cyanide, Iodobenzene, DMF | One-pot synthesis of benzamides and benzonitriles | sioc-journal.cn |
| Amide Bond Formation | HATU | Carboxylic Acid, Dimethylamine | Direct Amidation | vulcanchem.com |
Advanced Structural Elucidation and Spectroscopic Analysis
Crystallographic Analysis of 2-amino-N,3-dimethylbenzamide and Related Structures
Crystallographic studies offer a definitive method for determining the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the formation of the crystal lattice.
The crystal structure of 2-amino-N,3-dimethylbenzamide has been determined through single-crystal X-ray diffraction. iucr.org The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁ iucr.orgiucr.org. Data was collected at a temperature of 173 K. iucr.org The crystallographic data provides a detailed picture of the molecular arrangement in the solid state. iucr.orgiucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₂N₂O |
| Formula Weight | 164.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.833 (6) |
| b (Å) | 5.011 (3) |
| c (Å) | 9.841 (6) |
| β (°) | 118.27 (1) |
| Volume (ų) | 427.1 (4) |
| Z | 2 |
| Temperature (K) | 173 |
| Radiation | Mo Kα |
A key feature of the molecular conformation of 2-amino-N,3-dimethylbenzamide is the relative orientation of the amide group and the benzene (B151609) ring. iucr.org The planarity of these two groups is a significant structural parameter. The dihedral angle, which is the angle between the least-squares mean plane of the amide group (C8/C9/O1/N2) and the plane of the benzene ring, has been determined to be 33.93 (7)°. iucr.orgiucr.orgnih.govresearchgate.net This non-planar arrangement indicates a twist between the aromatic ring and the amide substituent.
In addition to intramolecular forces, the crystal structure is significantly influenced by a network of intermolecular hydrogen bonds. iucr.org Specifically, intermolecular N—H···N and N—H···O hydrogen interactions are observed, which link adjacent molecules together. iucr.orgiucr.org
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| Intramolecular N—H···O | N/A | N/A | N/A | N/A |
| Intermolecular N—H···N | N/A | N/A | N/A | N/A |
| Intermolecular N—H···O | N/A | N/A | N/A | N/A |
The combination of intermolecular N—H···N and N—H···O hydrogen bonds results in a specific and ordered crystal packing. These interactions link the individual molecules of 2-amino-N,3-dimethylbenzamide into double-stranded chains. iucr.orgiucr.org These chains propagate through the crystal lattice running parallel to the b-axis, creating a well-defined supramolecular architecture. iucr.orgnih.gov This ordered assembly is a direct consequence of the hydrogen bonding capabilities of the amino and amide functional groups.
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined.
The ¹H and ¹³C NMR spectra of benzamide (B126) derivatives provide characteristic signals that are indicative of their molecular structure. In ¹H NMR spectra of N-substituted benzamides, the amide proton (NH) typically appears as a singlet in the downfield region. For instance, in certain N-benzothiazol-2-yl benzamide derivatives, this signal can be observed around δ 8.76–8.89 ppm. japsonline.com Aromatic protons appear in the range of approximately δ 6.3–8.6 ppm, with their specific shifts and splitting patterns depending on the substitution pattern of the benzene ring. japsonline.com Methyl groups, such as those on the amide nitrogen or the benzene ring, typically produce singlet signals in the upfield region, for example around δ 2.36–2.43 ppm. japsonline.com
In ¹³C NMR spectra, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, often appearing in the range of δ 165–176 ppm. japsonline.com Aromatic carbons resonate between δ 118–154 ppm. japsonline.com The carbons of methyl substituents are found at much higher field, typically in the range of δ 18–26 ppm. japsonline.com The analysis of these spectra is crucial for confirming the identity and purity of synthesized benzamide compounds. ajol.info
Application of Relaxation-Edited ¹H-NMR Spectroscopy in Ligand-Protein Affinity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, label-free method for investigating weak to moderate ligand-protein interactions, which are crucial in drug discovery and chemical biology. tum.de Ligand-observed NMR experiments are particularly well-suited for this purpose, as they monitor changes in the NMR parameters of the small molecule (ligand) upon binding to a much larger macromolecule (protein). nih.govdiva-portal.org
Among these techniques, relaxation-edited ¹H-NMR spectroscopy offers a sensitive approach to detect and quantify binding events. scispace.com The principle lies in the significant difference in transverse relaxation times (T₂) between a small, freely tumbling ligand and the same ligand when it is bound to a large, slowly rotating protein. In the bound state, the ligand adopts the relaxation properties of the protein, leading to a much shorter T₂ and, consequently, significant line broadening of its ¹H-NMR signals. nih.govresearchgate.net
Relaxation-editing techniques, such as the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, function as a "T₂ filter" that suppresses signals with short relaxation times. researchgate.net When a spectrum is recorded with a short relaxation delay (a short T₂ filter), signals from both bound and free ligands are attenuated. In contrast, a spectrum with a long delay allows for more complete relaxation. By comparing the signal intensities of the ligand in the presence of a protein under these different relaxation conditions, one can effectively identify binding. researchgate.net
For 4-amino-N,3-dimethylbenzamide, this method could be employed to screen for its affinity towards a target protein. A typical experimental setup would involve preparing a solution of the compound and acquiring a reference ¹H-NMR spectrum. The target protein is then titrated into the sample, and spectra are recorded at each concentration point. A decrease in the signal height or intensity of the aromatic or methyl protons of this compound would indicate binding. nih.gov The magnitude of this signal reduction is proportional to the degree of binding, allowing for the estimation of the dissociation constant (Kᴅ), a key measure of binding affinity. nih.govscispace.com This method is advantageous because it can be automated for high-throughput screening and does not require isotopic labeling of the components. tum.denih.gov
Vibrational Spectroscopy (FTIR, Raman) for Molecular Characterization and Theoretical Comparisons
For this compound, a combined experimental and theoretical approach allows for a robust molecular characterization. The experimental FTIR and FT-Raman spectra would be recorded, and the molecular geometry would be optimized computationally, typically using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.netnih.gov The theoretical harmonic vibrational frequencies are then calculated at the optimized geometry. These calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and basis set limitations; thus, they are typically scaled using empirical scale factors to improve agreement with the experimental data. nih.govesisresearch.org
The key expected vibrational modes for this compound include:
N-H Stretching: The primary amino (-NH₂) group is expected to show asymmetric and symmetric stretching vibrations, typically in the 3500–3300 cm⁻¹ region. core.ac.uk
C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methyl (-CH₃) groups are expected in the 3000–2850 cm⁻¹ range.
C=O Stretching: The amide carbonyl (C=O) stretch is a very strong and characteristic band in the IR spectrum, anticipated in the region of 1680–1640 cm⁻¹. Its exact position is sensitive to hydrogen bonding and electronic effects.
N-H Bending: The scissoring mode of the -NH₂ group is expected around 1640-1590 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically occur in the 1600–1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aryl C-N bond is expected around 1370-1250 cm⁻¹. core.ac.uk
The table below presents representative, theoretically predicted vibrational frequencies for a molecule with a similar structure, 3,4-dimethylbenzamide, which serves as a reasonable proxy for assigning the fundamental modes of this compound. researchgate.netnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (FT-Raman) | Assignment |
|---|---|---|---|
| ν(NH₂) asym | ~3450 | ~3450 | Asymmetric N-H Stretch |
| ν(NH₂) sym | ~3350 | ~3350 | Symmetric N-H Stretch |
| ν(C=O) | ~1660 | ~1660 | Amide I (Carbonyl Stretch) |
| δ(NH₂) | ~1620 | ~1620 | N-H Scissoring |
| ν(C=C) | ~1580 | ~1580 | Aromatic Ring Stretch |
| ν(C-N) | ~1368 | ~1368 | Aryl C-N Stretch |
Note: The data in this table are illustrative and based on published values for structurally similar benzamide derivatives. researchgate.netnih.govcore.ac.uk The exact positions for this compound would require experimental measurement.
UV-Visible Spectroscopy in the Context of Electronic Structure and Theoretical Calculations (e.g., TD-DFT analysis)
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals, most commonly π→π* and n→π* transitions in aromatic amides. acs.orgscirp.org
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for predicting and interpreting electronic absorption spectra. scirp.orgacs.org By performing TD-DFT calculations, one can obtain theoretical values for the maximum absorption wavelengths (λₘₐₓ), oscillator strengths (f), which relate to the intensity of the transition, and the specific molecular orbitals involved in each electronic excitation. researchgate.net
For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the benzene ring, the lone pair electrons on the amino nitrogen, and the carbonyl oxygen. The amino group acts as a strong electron-donating group (auxochrome), which typically causes a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzamide.
TD-DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) would likely predict several electronic transitions. The main absorption bands would correspond to π→π* transitions within the aromatic system. An n→π* transition, associated with the lone pair of the carbonyl oxygen, is also expected but is often weaker (lower oscillator strength) and may be obscured by the more intense π→π* bands. acs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can further elucidate the nature of these transitions, indicating charge transfer character from the amino-substituted ring to the amide group upon excitation. researchgate.netnih.gov
The table below shows predicted UV-Vis absorption data based on TD-DFT calculations for similar aromatic amide compounds, which can be used to anticipate the electronic spectrum of this compound.
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~290-310 | ~0.15 | HOMO → LUMO | π→π |
| ~240-260 | ~0.40 | HOMO-1 → LUMO | π→π |
| ~330-350 | ~0.01 | n(O) → LUMO | n→π* |
Note: This data is representative of typical TD-DFT results for amino-substituted aromatic amides and is intended for illustrative purposes. researchgate.netnih.govresearchgate.net The experimental spectrum can be influenced by solvent polarity.
Research Applications and Future Directions
Potential in Medicinal Chemistry
The structural features of this compound make it an interesting candidate for screening in various drug discovery programs. The aminobenzamide scaffold is a known pharmacophore for a range of biological targets. acs.org For example, derivatives of 2-aminobenzamide (B116534) have been investigated as inhibitors of heat shock protein 90 (Hsp90), a target in cancer therapy. It is plausible that this compound could be evaluated for similar activities.
Role as a Chemical Intermediate
This compound can also serve as a valuable intermediate for the synthesis of more complex molecules. The amino group can be readily modified through reactions such as acylation, alkylation, or diazotization, allowing for the creation of a library of derivatives for further research. These derivatives could then be explored for a variety of applications, from new pharmaceuticals to functional materials.
Biological Activities and Molecular Mechanisms of 4 Amino N,3 Dimethylbenzamide and Analogues
Enzyme Inhibition Profiles and Mechanism of Action Studies
The benzamide (B126) class of compounds, including 4-amino-N,3-dimethylbenzamide and its analogues, has garnered significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The specific arrangement of functional groups on the benzamide scaffold allows for interaction with various biological targets, influencing a range of cellular processes.
Kinetic Analysis of Enzyme Inhibition (e.g., competitive, noncompetitive, uncompetitive models)
Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. For instance, kinetic analyses of certain oxadiazole and ethyl-thio benzimidazolyl acetohydrazide derivatives as α-glucosidase inhibitors revealed an uncompetitive mode of inhibition, where both the maximum velocity (Vmax) and Michaelis constant (Km) change with varying inhibitor concentrations. plos.org This type of inhibition suggests that the inhibitor binds to the enzyme-substrate complex. In the context of p38 MAP kinase inhibition, the analogue PH-797804 has been shown to be an ATP-competitive, readily reversible inhibitor of the alpha isoform of human p38 MAP kinase, with a determined inhibition constant (K(i)) of 5.8 nM. ebi.ac.uk
Targeted Enzyme Inhibition (e.g., Hematopoietic Progenitor Kinase 1 (HPK1), α-glucosidase, PARP-1, protein kinases, JmjC histone lysine (B10760008) demethylases, nitroreductases)
Derivatives of this compound have been investigated for their inhibitory activity against a variety of enzymes.
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1, a negative regulator of T-cell and B-cell signaling, is a key target in cancer immunotherapy. google.comnih.gov Small molecule inhibitors of HPK1 have been developed, with some demonstrating significant kinase selectivity. rcsb.orgnih.gov The inhibition of HPK1 can enhance immune cell-mediated tumor eradication. nih.gov
α-Glucosidase: A high-throughput screening of a library of synthetic compounds identified several potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. plos.org Notably, an oxadiazole derivative and several ethyl-thio benzimidazolyl acetohydrazide derivatives showed significantly lower IC50 values compared to the standard drug, acarbose. plos.org
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a DNA repair enzyme, and its inhibition is a therapeutic strategy in cancer. nih.govgoogle.com 3-Aminobenzamide is a known potent inhibitor of PARP-1. nih.govmedchemexpress.com Derivatives such as 4-iodo-3-nitrobenzamide (B1684207) (Iniparib) have also been studied as PARP inhibitors. Over-activation of PARP-1 can lead to NAD+ and ATP depletion, resulting in a form of cell death known as Parthanatos. nih.gov
Protein Kinases: The benzamide scaffold is a common feature in many protein kinase inhibitors. ontosight.ai For example, 4-Formyl-N,N-dimethyl-benzamide is a potent tyrosine kinase inhibitor that binds to the ATP binding site of the enzyme. The bromoacetyl group in some analogues allows for covalent inhibition of kinases with nucleophilic active sites.
JmjC Histone Lysine Demethylases (JmjC KDMs): These enzymes play a crucial role in regulating gene transcription through histone demethylation. escholarship.org Dysregulation of JmjC KDMs is linked to various diseases, including cancer. escholarship.orgnih.gov Inhibitors of JmjC KDMs often target the active site and compete with the co-substrate α-ketoglutarate. escholarship.org Some inhibitors have shown broad-spectrum activity against multiple JmjC histone lysine demethylases. acs.org
Nitroreductases: While not a primary focus of the provided information, the reduction of a nitro group to an amino group is a common chemical reaction for compounds like 4-amino-3-nitrobenzamide, suggesting potential interactions with nitroreductases.
Investigation of Covalent Bonding Mechanisms with Enzymes
The introduction of a reactive group, such as a bromoacetyl moiety, into the benzamide structure allows for the investigation of covalent bonding with enzymes. The bromoacetyl group is a potent electrophile that can form covalent bonds with nucleophilic residues, like cysteine, within the active site of an enzyme. This covalent modification leads to irreversible inhibition of the enzyme's activity and is a valuable tool for studying enzyme function and designing targeted inhibitors.
Role of Specific Functional Groups and Substituents in Enzyme Binding Affinity and Specificity
The affinity and specificity of benzamide derivatives for their target enzymes are heavily influenced by the nature and position of their functional groups and substituents.
The amino group can participate in hydrogen bonding and nucleophilic substitution reactions. The benzyloxy and dimethylamino groups are also crucial for enhancing binding affinity and specificity. In some kinase inhibitors, an internal hydrogen bond between a 3-position ether oxygen and a 4-position acetamido NH group helps to position a terminal phenyl ring in a hydrophobic region of the enzyme's binding site. acs.org
The presence of a bromoacetyl group enables covalent binding to nucleophilic residues in the enzyme's active site. An iodine atom can enhance binding affinity through halogen bonding. The larger atomic radius and lipophilicity of iodine compared to other halogens can alter binding affinity and pharmacokinetics.
The table below summarizes the inhibitory activity of selected this compound analogues against various enzymes.
| Compound/Analogue | Target Enzyme | IC50/Ki | Mode of Inhibition | Reference |
| PH-797804 | p38 MAP kinase | Ki = 5.8 nM | ATP-competitive | ebi.ac.uk |
| Oxadiazole derivative (comp. 25) | α-glucosidase | IC50 = 3.23 ± 0.8 μM | Uncompetitive | plos.org |
| Ethyl-thio benzimidazolyl acetohydrazide (comp. 228) | α-glucosidase | IC50 = 6.1 ± 0.5 μM | Uncompetitive | plos.org |
| 3-Aminobenzamide | PARP | IC50 ≈ 50 nM | Potent inhibitor | medchemexpress.com |
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, benzamide derivatives have been explored for their ability to interact with and modulate the activity of various receptors, particularly those involved in neurotransmission.
Dopamine (B1211576) and Serotonin (B10506) Receptor Interactions (e.g., D2, 5-HT2, 5-HT1a)
A series of substituted benzamide derivatives have been evaluated for their in vitro ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. researchgate.net These receptors are key targets for antipsychotic medications.
Dopamine D2 Receptors: Several dopamine antagonists, including benzamide derivatives like sulpiride (B1682569) and remoxipride, block the in vivo binding of [3H]eticlopride, a D2 receptor ligand. researchgate.net The D2 receptor has a long third cytoplasmic loop which is important for G protein coupling and can interact with other proteins. unc.edu It is known that D5 and D2 dopamine receptors can form heteromers through interactions between their cytoplasmic regions. nih.gov Tiapride is another example of a selective D2 and D3 dopamine receptor blocker. drugbank.com
Serotonin 5-HT Receptors: Serotonin receptors are a large family of proteins involved in a wide range of physiological and psychological processes. sigmaaldrich.commdpi.com The 5-HT2 receptors are G protein-coupled receptors. mdpi.com Site-directed mutagenesis studies have identified key amino acid residues, such as an aspartic acid in the third transmembrane helix, that are crucial for ligand binding. mdpi.com The serotonin transporter (SERT), a target for many antidepressants, regulates serotonin levels in the synapse. nih.gov New 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have been reported as antagonists at the 5-HT4 receptor with good selectivity over D2 and 5-HT3 receptors. researchgate.net
The table below shows the binding affinities of a selected benzamide analogue for dopamine and serotonin receptors.
| Compound/Analogue | Receptor | Binding Affinity (KD) | Reference |
| Epidepride | Dopamine D2 | 24 pM | researchgate.net |
CXCR2 Antagonism Mechanisms
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) implicated in inflammatory responses and oncology, making it a significant drug target. nih.govnottingham.ac.uk Research has identified an intracellular allosteric binding site (IABS) on CXCR2, which represents a novel approach for receptor modulation. nih.govchemrxiv.org Ligands that bind to this site can stabilize the receptor in its inactive state. nih.gov
While direct studies on this compound as a CXCR2 antagonist are not prominent in the reviewed literature, the benzamide moiety is a key structural feature in several known and experimental CXCR2 antagonists. For instance, docking studies have shown that the benzamide portion of the potent squaramide-based antagonist, compound 3 (cmpd24), is suitable for chemical modification, such as the addition of a linker for creating fluorescent probes, while retaining high affinity for the receptor. acs.org This has led to the development of high-affinity fluorescent ligands, like Mz438 (9a) , which are crucial tools for studying target engagement at the IABS. nih.gov
The design of novel CXCR2 antagonists has often involved modifying scaffolds that contain amide or benzamide functionalities. Navarixin, a known CXCR2/CXCR1 antagonist, is chemically identified as 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide. chemrxiv.org This highlights the importance of the N,N-dimethylbenzamide fragment in the development of potent CXCR2 inhibitors. Structure-activity relationship (SAR) studies on new antagonist series, such as 3-aminocyclohex-2-en-1-one derivatives, have also explored the replacement of reactive groups with more stable carboxamides to serve as new templates for CXCR2 antagonists. umich.edu These findings collectively underscore the significance of the benzamide scaffold in the design of molecules targeting the intracellular allosteric site of CXCR2.
Interaction with Voltage-Dependent Sodium Channels
The 4-aminobenzamide (B1265587) structure is a well-established pharmacophore for compounds that interact with voltage-dependent sodium channels. ucl.ac.be Analogues of this compound have been extensively studied as potent blockers of these channels, particularly the skeletal muscle isoform (Nav1.4), which is critical in conditions like myotonia. nih.gov These compounds typically function by stabilizing the sodium channel in its inactivated state. ucl.ac.be
A key example is ameltolide (B1667027) (4-amino-N-(2,6-dimethylphenyl)benzamide) , a potent anticonvulsant agent. ucl.ac.beevitachem.com Research into analogues of ameltolide has provided significant insight into the structural requirements for this activity. For example, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) , an isomer of ameltolide, maintains a similar low-energy conformational structure and exhibits potent activity against maximal electroshock-induced seizures, indicating that specific substitutions on the N-phenyl ring are well-tolerated. ucl.ac.be Other research on tocainide (B1681335) analogues, specifically N-Aryl-2,6-dimethylbenzamides, has shown that modifying the amino function with lipophilic and sterically hindered groups can enhance both the potency and the use-dependent block of the channel. acs.orgresearchgate.net The use-dependent block, where the drug binds more tightly to channels that are frequently opening and closing, is a crucial feature for treating hyperexcitability disorders. researchgate.netnih.gov
| Compound Name | Structural Modification (relative to Ameltolide) | Key Finding | Reference |
|---|---|---|---|
| Ameltolide (LY201116) | Reference compound (N-(2,6-dimethylphenyl)) | Potent anticonvulsant, acts on voltage-dependent sodium channels. | ucl.ac.beevitachem.com |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Isomeric shift to N-(2-ethylphenyl) | Maintains potent anticonvulsant activity, similar to ameltolide. | ucl.ac.be |
| 4-Amino-N-(2,6-diethylphenyl)benzamide | Ethyl groups replace methyl groups at ortho positions. | Increasing alkyl substituent size to ethyl does not reduce anti-MES activity. | evitachem.com |
| N-(2,6-Dimethylphenyl)-2-pyrrolidinecarboxamide | Proline-like cycle incorporated. | Showed a remarkable increase in both potency and use-dependent block compared to tocainide. | researchgate.net |
Investigations into Cellular Processes (excluding clinical outcomes)
Modulation of Gene Expression and Cellular Signaling Pathways
Analogues of this compound have been shown to modulate critical cellular signaling pathways, particularly those related to oxidative stress and cell survival. A prominent example is 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO) , which has been identified as a potent inhibitor of ferroptosis, a form of iron-dependent programmed cell death. ijbs.comnih.gov
The mechanism of CDDO involves the inhibition of heat shock protein 90 (HSP90). ijbs.comnih.gov By inhibiting HSP90, CDDO prevents the degradation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. ijbs.comnih.gov This action blocks the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis. nih.gov GPX4 is integral to cellular metabolic regulation and redox balance, and its modulation can significantly influence gene expression and determine cellular outcomes. nih.gov The stabilization of GPX4 by inhibiting its degradation pathway represents a significant modulation of a cellular signaling cascade. This pathway is also interconnected with autophagy, as the degradation of GPX4 can be mediated through a lysosomal pathway involving chaperone-mediated autophagy. nih.gov
Furthermore, the MEF2 family of transcription factors, which are key regulators of cell differentiation and proliferation, are known to be repressed by class IIa histone deacetylases (HDACs). uniud.it The interplay between oncogenic signaling pathways, such as PI3K/Akt, and the MEF2-HDAC axis can regulate the expression of genes involved in cell cycle control and transformation, demonstrating another level at which cellular signaling can be modulated. uniud.it
Antiproliferative Effects in Specific Cancer Cell Lines (e.g., breast cancer)
Benzamide derivatives have demonstrated significant potential as antiproliferative agents against various cancer cell lines, including those associated with breast cancer. Studies on close analogues of this compound have reported potent cytotoxic effects. For instance, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide was found to have strong antiproliferative effects against breast cancer cell lines, with IC50 values in the low micromolar range.
A variety of structurally related amide and benzamide compounds have been synthesized and evaluated for their anticancer properties. These studies consistently show that specific substitutions on the benzamide scaffold can lead to potent activity. For example, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives showed excellent cytotoxicity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with some compounds being significantly more potent than the standard chemotherapy drug cisplatin. d-nb.info Similarly, certain flavonoid-based amide derivatives exhibited favorable antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.gov
| Compound/Series | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | Breast cancer cell lines | Low micromolar range | |
| Flavonoid-based amides (e.g., 7t, 7u) | MDA-MB-231, MCF-7, HCC1937 | 1.76 µM to 9.05 µM | nih.gov |
| 4-amino-thienopyrimidines (e.g., compound 2) | MCF-7, MDA-MB-231 | 4.3 µg/mL (MCF-7) | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamides (e.g., 5e, 5l) | MDA-MB-231 | 0.4 µM | d-nb.info |
| 1,3,5-Triazine derivative (compound 27) | MDA-MB-231, H460, HT-29 | 6.50 µM (MDA-MB-231) | sciencepublishinggroup.com |
Studies on Pilus Biogenesis Inhibition in Bacterial Models
The assembly of pili, or fimbriae, on the surface of pathogenic bacteria is a crucial virulence factor, enabling adhesion to host cells and biofilm formation. nih.gov Inhibiting this process presents a promising anti-virulence strategy to combat bacterial infections without inducing traditional antibiotic resistance. nd.edu Research in this area has identified small molecules, termed "pilicides," that disrupt pilus biogenesis, particularly in uropathogenic Escherichia coli (UPEC). nih.govdiva-portal.org
The primary mechanism of these inhibitors involves targeting the chaperone-usher pathway. nih.gov Pilicides bind to the surface of periplasmic chaperones (such as PapD for P pili), interfering with the chaperone's ability to interact with the usher protein located in the outer membrane. nih.gov This disruption prevents the assembly and secretion of the pilus subunits. nih.gov Studies have confirmed that these molecules can reduce hemagglutination, biofilm formation, and adherence to bladder cells by approximately 90%. nih.gov
While the most extensively studied pilicides are bicyclic 2-pyridone derivatives, which act as dipeptide mimics, the search for effective inhibitors spans various chemical scaffolds. nih.govdiva-portal.org The core principle is the disruption of protein-protein interactions essential for the assembly of the pilus structure. nih.govnih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The biological efficacy of this compound analogues is highly dependent on their specific chemical structures, and SAR studies have been crucial in optimizing their activity against different molecular targets.
CXCR2 Antagonism: In the context of CXCR2 antagonists, the benzamide moiety often serves as a key anchor or a site for modification. Docking studies for squaramide-based antagonists revealed that the benzamide part of the molecule could be modified with linkers without losing affinity for the receptor's intracellular allosteric site. acs.org This suggests that the core benzamide structure is essential for binding, while the substituents can be altered to fine-tune properties like solubility or to attach probes.
Antiproliferative Effects: The anticancer activity of benzamide derivatives is highly sensitive to the nature and position of substituents. For 2-amino-1,4-naphthoquinone-benzamides, introducing electron-withdrawing groups like nitro (5l ) on the benzamide's phenyl ring led to excellent cytotoxicity against the MDA-MB-231 breast cancer cell line, whereas halogen substitutions dramatically decreased the activity. d-nb.info In a series of flavonoid-based amides, a 4-cyanophenyl or a 3,5-difluorophenyl substitution was found to enhance potent and broad-spectrum cytotoxicity against breast cancer cells. nih.gov
Pilus Biogenesis Inhibition: For the bicyclic 2-pyridone "pilicides," SAR studies have demonstrated the critical importance of a carboxylic acid group for biological activity, which can be replaced by bioisosteric groups. diva-portal.org Developing synthetic pathways to add aminomethyl groups was also found to increase aqueous solubility while retaining the inhibitory activity. diva-portal.org
These findings illustrate that targeted chemical modifications to the core benzamide and related amide scaffolds are essential for optimizing their interaction with specific biological targets, thereby enhancing their therapeutic potential across different disease models.
Systematic Variation of Substituents on the Benzamide Core and Their Impact on Biological Activity
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide group. walshmedicalmedia.com Research into the structure-activity relationship (SAR) of this class of compounds reveals that systematic modifications can significantly alter their pharmacological profile, including their potency and selectivity for various biological targets. walshmedicalmedia.comresearchgate.net
The core benzamide structure, with its amide linkage, is a crucial scaffold for interaction with biological targets. researchgate.net The functional groups attached to this core dictate the specific interactions. For instance, in certain analogues, the presence of a 4-amino group and a 3-benzyloxy group on the benzamide ring, coupled with N,N-dimethyl groups on the amide, creates a balance of polarity and lipophilicity that can enhance binding affinity to enzyme active sites. The amino and amide groups can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition.
The following table summarizes the impact of key substituents on the biological activity of various benzamide analogues.
| Compound/Analogue Class | Key Substituents | Impact on Biological Activity | Source |
|---|---|---|---|
| 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 3-Benzyloxy, 4-amino, N,N-dimethylamide | Enhances binding affinity and specificity as an enzyme inhibitor; balances polarity and lipophilicity. | |
| 4-amino-5-chloro-2-methoxybenzamide derivatives | 4-amino, 5-chloro, 2-methoxy, varied N-substituent | Confers antagonist activity at the 5-HT4 receptor with selectivity over D2 and 5-HT3 receptors. | researchgate.net |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl)amide | Acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. | |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | 4-amino, N-(2,6-dimethylphenyl) | Demonstrates effective anticonvulsant activity. | nih.gov |
Influence of Steric Hindrance on Biological Activity and Metabolic Stability (e.g., prevention of N-acetylation)
A key factor in the design of benzamide analogues is metabolic stability, which can be significantly influenced by steric hindrance. A common metabolic pathway for 4-aminobenzamides is N-acetylation of the 4-amino group, which often leads to inactivation and rapid clearance of the drug. nih.govresearchgate.net Introducing bulky substituents, or steric shields, near the site of metabolism can physically block the approach of metabolizing enzymes, thereby enhancing the drug's stability and duration of action. nih.gov
A prominent example of this strategy is the development of analogues of 4-amino-N-(2,6-dimethylphenyl)benzamide. The parent compound is an effective anticonvulsant but is rapidly metabolized via N-acetylation. nih.gov To overcome this, analogues were synthesized with one or two methyl groups positioned ortho to the 4-amino substituent. nih.gov The introduction of these methyl groups was specifically intended to sterically preclude or diminish the rate of metabolic N-acetylation. nih.gov
The analogue with two ortho-methyl groups, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, demonstrated exceptionally high and long-lived plasma concentrations of the parent drug. nih.govevitachem.com In studies with this compound, no N-acetyl metabolite could be detected, confirming that the steric hindrance provided by the methyl groups effectively prevented metabolic N-acetylation. nih.govevitachem.com This metabolic stability resulted in a potent, dose-dependent potentiation of hexobarbital-induced sleeping time in mice, making it a highly potent metabolic inhibitor. nih.govevitachem.com This approach highlights how structural modifications that introduce steric hindrance can be a powerful tool to improve the pharmacokinetic profile and biological activity of a compound. nih.govevitachem.com
Identification of Key Chemical Groups Responsible for Potent Biological Inhibition
The potent biological inhibition exhibited by this compound and its analogues can be attributed to several key chemical groups that are critical for molecular interactions with their biological targets.
The 4-Amino Group : This group is often essential for the primary biological activity. It can act as a hydrogen bond donor, forming crucial connections within the binding pocket of a target enzyme or receptor. evitachem.com The basicity of this amine can also be important for forming salt bridges or other ionic interactions.
The Benzamide Moiety (Aromatic Ring and Amide Linkage) : The aromatic ring serves as a rigid scaffold, positioning the other functional groups in the correct orientation for optimal binding. The amide linkage (-CONH-) is a key structural feature, capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O). researchgate.net This dual capability allows for robust interactions with protein backbones or side chains.
Substituents on the Amide Nitrogen : The groups attached to the amide nitrogen significantly influence potency and selectivity. For instance, in 4-amino-N-(2,6-dimethylphenyl)benzamide, the N-(2,6-dimethylphenyl) group is crucial for its anticonvulsant properties. nih.gov In other analogues, such as 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide, a reactive bromoacetyl group is introduced. This group acts as an electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine) on a target protein, leading to irreversible inhibition.
Ring Substituents (e.g., Methyl Groups) : As discussed previously, methyl groups at positions 3 and 5 (ortho to the amino group) can be critical not for direct binding but for conferring metabolic stability by sterically hindering N-acetylation. nih.gov The 3-methyl group in this compound itself contributes to the molecule's specific shape and electronic properties, fine-tuning its interaction with the target. evitachem.com
Pharmacokinetic Research in Animal Models (e.g., plasma half-life, metabolic pathways relevant to structural modifications)
Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound analogues. These studies reveal how structural modifications affect a compound's behavior in a biological system.
Research on the anticonvulsant analogue 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats showed that the compound was well-absorbed (approximately 94%) from the gastrointestinal tract after oral administration. nih.gov Peak plasma levels of the parent drug were observed at 0.75 hours. nih.gov However, the drug was rapidly eliminated from systemic circulation following intravenous administration, with a terminal half-life (t½) of just 9.4 minutes. nih.gov The major metabolic pathway was identified as N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), followed by hydroxylation of a methyl group to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP). nih.gov These two metabolites constituted 92% of the total radioactivity in the plasma two hours after dosing. nih.gov
In contrast, the introduction of methyl groups ortho to the 4-amino group to create 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide dramatically altered the pharmacokinetic profile. This sterically hindered analogue provided exceptionally high and long-lived plasma concentrations in mice, and its N-acetyl metabolite was undetectable. nih.gov This demonstrates a direct link between a specific structural modification (steric hindrance) and a change in metabolic pathway and plasma residency time.
The following tables present pharmacokinetic data for different benzamide analogues from studies in animal models.
| Parameter | Value | Source |
|---|---|---|
| Oral Absorption | ~94% | nih.gov |
| Time to Peak Plasma Level (Oral) | 0.75 hours | nih.gov |
| Elimination Half-Life (IV) | 9.4 minutes | nih.gov |
| Volume of Distribution (IV) | 911 ml/kg | nih.gov |
| Plasma Clearance (IV) | 66.9 ml/min/kg | nih.gov |
| Time Post-Administration | Parent Drug (µg/mL) | N-acetyl Metabolite (µg/mL) | Source |
|---|---|---|---|
| 30 minutes | 1.09 | 0.41 | nih.gov |
| 6 hours | 0.23 | 0.22 | nih.gov |
| Compound | Half-Life (T½) in hours | Source |
|---|---|---|
| Compound 1 | 0.78 | google.com |
| Compound 2 | 0.30 | google.com |
| Compound 3 | 0.08 | google.com |
| Compound 31 (non-fluorinated) | 0.13 | google.com |
Advanced Research Applications and Future Directions
Development of 4-amino-N,3-dimethylbenzamide and its Analogues as Chemical Probes for Biological Studies
The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. While specific research detailing this compound as a chemical probe is not extensively documented, its structural analogues serve as important precedents and guides for future development. For instance, substituted benzamides like 3-Amino-4-ethyl-N,N-dimethylbenzamide are investigated for their potential as biochemical probes to study enzyme interactions and protein functions. The synthesis of analogues is a key strategy; scientists can quickly create variations of a "hit" compound to improve its properties and develop it into a selective pharmacological probe. sfu.ca
One advanced application is the development of fluorescent probes. In a relevant study, a clickable analogue of a benzamide-based CCR7 antagonist was synthesized and conjugated with a fluorophore. nih.gov This fluorescent tracer enabled the direct study of the ligand's binding to its intracellular receptor site, showcasing a powerful method for characterizing ligand-target interactions in real-time. nih.gov The general approach involves using a compound like this compound as a building block, which can be modified to incorporate reporter tags or reactive groups for target identification without disrupting its core binding properties. This positions this compound and its derivatives as valuable starting points for creating sophisticated tools for chemical biology.
Rational Design and Optimization of Benzamide (B126) Scaffolds for Research in Therapeutic Areas
The versatility of the benzamide core makes it a frequent subject of rational design and optimization campaigns aimed at discovering new therapeutics. ontosight.ai These efforts leverage a combination of computational and experimental techniques to refine the molecular structure for enhanced potency, selectivity, and drug-like properties.
The journey from an initial "hit" compound to a viable "lead" is a critical phase in drug discovery. nih.gov For benzamide scaffolds, this process involves systematic structure-activity relationship (SAR) studies to understand how chemical modifications affect biological activity. acs.orgnih.gov Researchers synthesize and test a variety of analogues to map out the chemical space around the core structure. For example, in the development of tubulin inhibitors, systematic SAR studies of benzamide derivatives led to the identification of a potent and orally active compound. acs.orgnih.gov
This process is often guided by computational modeling. rjptonline.org During hit-to-lead optimization, medicinal chemists aim to improve binding affinity, which can lead to increased molecular weight and lipophilicity. nih.gov However, this can negatively impact pharmacokinetic properties. nih.gov Therefore, a key strategy is "structural simplification," where unnecessary parts of a large lead compound are removed to improve synthetic accessibility and pharmacokinetic profiles. nih.gov Another approach involves exploring different linker groups or replacing core structures to enhance potency, as seen in the optimization of B-RAF inhibitors where an amide linker was replaced with a sulfonamide. nih.gov This multi-parameter optimization, balancing potency with properties like metabolic stability and solubility, is essential for developing successful drug candidates from benzamide-based hits. rsc.org
De novo design represents a powerful computational strategy for inventing entirely new molecules tailored to a specific biological target. plos.org These methods build molecules from scratch, often using fragment-based approaches or evolutionary algorithms. plos.orgacs.org A key advantage is the ability to generate novel chemical scaffolds that are structurally distinct from existing ligands, a process known as scaffold hopping. plos.org
Recent advancements include deep learning-based methods, such as ED2Mol, which utilize fundamental electron density information from a target's binding site to generate and optimize molecules. researchgate.net This approach can construct an electron density map and then generate a molecule by iteratively extending fragments within that defined space, ensuring a high degree of physical reliability and complementarity to the target. researchgate.net Such generative models can be programmed to incorporate a benzamide core and then build upon it, exploring vast chemical space to design compounds with high predicted affinity and specificity for a desired protein target. acs.orgresearchgate.net This allows for the rational creation of novel benzamides for challenging targets where existing chemical matter is limited. nih.govnih.gov
Hit-to-Lead Optimization Strategies Leveraging Computational and Experimental Data
Contribution to Understanding Fundamental Amide Bond Properties and Their Biological Relevance
The amide bond is a fundamental functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. researchgate.net Substituted benzamides like this compound serve as excellent model systems for studying the properties of this crucial bond. researchgate.net The amide group is stable, largely neutral, and possesses the ability to both donate and accept hydrogen bonds, which is critical for molecular recognition and binding to biological targets. researchgate.net
Research on benzamide derivatives provides deep insights into the structural and conformational behavior of the amide bond. For example, investigations into benzamide-type ligands have used computational methods to study the conformational flexibility along the amide bond. nih.gov These studies revealed that intramolecular hydrogen bonds can pre-determine the ligand's conformation even in a solvated state, a crucial factor for its binding affinity to a target protein. nih.gov The synthesis of diverse benzamide libraries allows for a detailed analysis of how substituents on the aromatic ring and the amide nitrogen influence the bond's electronic properties, planarity, and rotational barriers, thereby contributing to a more profound understanding of the forces governing molecular interactions in biological systems. researchgate.netmdpi.com
Emerging Research Areas for Substituted Benzamides in Chemical Biology
Substituted benzamides are a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable diversity of biological activities. ontosight.aimdpi.com This has led to their exploration in a wide array of emerging research areas, targeting numerous diseases.
Current research highlights the potential of benzamide derivatives in various therapeutic fields:
Oncology : Benzamides are being developed as potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, representing a promising strategy for cancer treatment. acs.orgnih.gov Other research focuses on designing benzamide derivatives of drugs like bicalutamide (B1683754) for prostate cancer and as inhibitors of histone deacetylases (HDACs). rjptonline.orgresearchgate.net
Neurodegenerative Diseases : In the search for treatments for Alzheimer's disease, novel benzamide derivatives have been synthesized and identified as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com
Infectious Diseases : The benzamide scaffold is being used to develop new antimalarial agents. nih.gov Furthermore, to combat the rise of antibiotic resistance, benzamides are being designed as inhibitors of metallo-β-lactamases, enzymes that confer resistance to many common antibiotics. nih.gov Other derivatives have shown potent antibacterial and antifungal activity. nanobioletters.commdpi.com
Immunology and Inflammation : Benzamide-based molecules have been developed as antagonists for chemokine receptors like CCR7, which play a role in immune cell trafficking and are implicated in autoimmune diseases and cancer metastasis. nih.gov
Targeted Protein Degradation : A novel and exciting area is the use of benzamide-type structures as ligands for the E3 ligase cereblon (CRBN). nih.gov These ligands can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov
The table below summarizes some of the emerging applications for this versatile class of compounds.
| Research Area | Biological Target/Application | Example Compound Class |
| Oncology | Tubulin Polymerization Inhibition | Benzamide derivatives |
| Histone Deacetylase (HDAC) Inhibition | N-Substituted Benzamides | |
| Androgen Receptor Antagonism | Phenylsulfonyl-benzamide derivatives | |
| Neurodegeneration | Acetylcholinesterase (AChE) & BACE1 Inhibition | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |
| Infectious Diseases | Antimalarial | 3-cinnamamido-N-substituted benzamides |
| Antibacterial (Metallo-β-lactamase Inhibition) | Benzobisheterocycle derivatives | |
| Immunology | Chemokine Receptor (CCR7) Antagonism | Benzamide analogues |
| Protein Degradation | Cereblon (CRBN) Binders for PROTACs | Benzamide-type ligands |
Q & A
What are the recommended synthetic routes for 4-amino-N,3-dimethylbenzamide, and what are the critical considerations for optimizing yield and purity?
Basic Research Question
The synthesis of this compound typically involves sequential acylation and methylation steps. A validated approach includes:
- Acylation : Reacting 4-amino-3-methylbenzoic acid with dimethylamine in the presence of a coupling agent (e.g., EDC or DCC) under anhydrous conditions.
- Methylation : Introducing the N-methyl group via reductive amination or direct alkylation using methyl iodide.
Critical Considerations : - Hazard Analysis : Prior to scaling, conduct a risk assessment for reagents (e.g., methyl iodide, coupling agents) using guidelines from Prudent Practices in the Laboratory (Chapter 4) .
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
Basic Research Question
Key Techniques :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methyl groups at N and C3, aromatic protons).
- IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and NH₂/NH bending (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.
- HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water) to assess purity (>98%).
Data Interpretation : Compare spectral data to computational predictions (e.g., DFT for NMR shifts) and reference compounds like 4-aminobenzamide derivatives .
How does the introduction of methyl groups at the N and 3 positions influence the metabolic stability and pharmacokinetic profile of 4-amino-benzamide derivatives?
Advanced Research Question
Methyl groups at N and C3 sterically hinder metabolic pathways such as N-acetylation , a common detoxification mechanism. For example:
- In N,3-dimethyl derivatives, plasma half-life increases due to reduced cytochrome P450-mediated oxidation and acetyltransferase activity .
Methodological Insight : - Conduct in vitro metabolic assays using liver microsomes (human/rodent) with LC-MS/MS to quantify parent drug and metabolites.
- Compare with non-methylated analogs (e.g., 4-aminobenzamide) to establish structure-metabolism relationships.
In designing experiments to evaluate the anticonvulsant activity of this compound, what animal models and endpoints are most relevant, and how should metabolic interference be controlled?
Advanced Research Question
Animal Models :
- Maximal Electroshock (MES) Test : Administer orally to mice (ED₅₀ determination) and monitor seizure suppression .
- Pentylenetetrazole (PTZ) Model : Assess clonic/tonic seizure thresholds.
Endpoint Considerations : - Metabolic Interference : Use tandem mass spectrometry to distinguish parent drug from metabolites (e.g., acetylated derivatives) in plasma.
- Dose Optimization : Balance efficacy (seizure suppression) with toxicity (e.g., hexobarbital sleep-time potentiation) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced Research Question
Contradictions often arise from:
- Structural Variability : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) alter target binding .
- Assay Conditions : Differences in cell lines, enzyme sources, or incubation times.
Resolution Strategies : - Standardized Protocols : Use identical biochemical assays (e.g., bacterial PPTase inhibition for antimicrobial studies) .
- Computational Docking : Compare binding affinities to targets (e.g., enzymes vs. receptors) using AutoDock or Schrödinger.
What safety protocols are essential when handling this compound during synthesis and biological testing?
Basic Research Question
Critical Protocols :
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methyl iodide).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Mutagenicity Screening : Perform Ames II testing, as some benzamide derivatives show mutagenic potential .
- Waste Disposal : Segregate halogenated solvents (e.g., DCM) and toxic intermediates for professional disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
